molecular formula C19H19N3OS B15119508 N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-(3-methylbenzyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Katalognummer: B15119508
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: WMDAKQZXMNQTQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both aromatic and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline and acetamide intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce simpler amine compounds.

Wissenschaftliche Forschungsanwendungen

N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-METHYLPHENYL)ACETAMIDE
  • N-(3-METHYLQUINOXALIN-2-YL)ACETAMIDE
  • N-(3-METHYLPHENYL)-2-QUINOXALINYLACETAMIDE

Uniqueness

N-[(3-METHYLPHENYL)METHYL]-2-[(3-METHYLQUINOXALIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H19N3OS

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-[(3-methylphenyl)methyl]-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19N3OS/c1-13-6-5-7-15(10-13)11-20-18(23)12-24-19-14(2)21-16-8-3-4-9-17(16)22-19/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI-Schlüssel

WMDAKQZXMNQTQN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)CNC(=O)CSC2=NC3=CC=CC=C3N=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.